molecular formula C7H4N2O3 B1281848 2-Hydroxy-3-nitrobenzonitrile CAS No. 28177-79-9

2-Hydroxy-3-nitrobenzonitrile

Cat. No.: B1281848
CAS No.: 28177-79-9
M. Wt: 164.12 g/mol
InChI Key: ZUOCMGGILLTISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anthelmintic Activity : J. Lucas (1971) investigated the anthelmintic activity of nitroxynil, a derivative of 4-hydroxy-3-iodo-5-nitrobenzonitrile, in ruminants. This study demonstrated its effectiveness against certain parasitic nematodes, indicating potential applications in veterinary medicine (J. Lucas, 1971).

  • Thermophysical Properties : P. Jiménez et al. (2002) conducted a thermophysical study on nitrobenzonitriles, including 2-hydroxy-3-nitrobenzonitrile, by using differential scanning calorimetry. This study provides valuable data on the thermal behavior and phase transitions of these compounds, which is essential for their use in various industrial applications (P. Jiménez et al., 2002).

  • MALDI Matrix for Analytes Analysis : Hao Gu et al. (2021) discovered that an organic compound, 4-hydroxy-3-nitrobenzonitrile, serves as a general-purpose matrix for the analysis of small organic molecules, peptides, and proteins using MALDI mass spectrometry. This highlights its utility in analytical chemistry, especially for the analysis of biomolecules (Hao Gu et al., 2021).

  • Hydrogenation Reactions : Klara Koprivova and L. Červený (2008) studied the hydrogenation of nitrobenzonitriles, including variants similar to this compound, using Raney nickel catalyst. This research provides insights into the chemical transformations of nitrobenzonitriles, which are significant for synthetic chemistry (Klara Koprivova, L. Červený, 2008).

Safety and Hazards

2-Hydroxy-3-nitrobenzonitrile is classified as a dangerous substance. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, eye protection, and face protection. In case of ingestion or skin contact, medical attention should be sought .

Properties

IUPAC Name

2-hydroxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCMGGILLTISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499462
Record name 2-Hydroxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-79-9
Record name 2-Hydroxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-cyanophenol (2.38 g, 20 mmol) was dissolved in methylene chloride(40 mL) followed by the addition of sodium nitrate (1.88 g, 22 mmol). The addition of sulfuric acid (20 mL/3M) was then made, followed by addition of a catalytic amount of sodium nitrite. The mixture was allowed to stir. After 24 hours, the reaction mixture was diluted with methylene chloride and extracted with water. The organic layer was dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(1.4 g, 42%). 1H NMR (CD3COCD3): d 8.47 (d,1H), 8.15 (d, 1H), 7.30 (t, 1H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
42%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-3-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-3-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-3-nitrobenzonitrile
Reactant of Route 6
2-Hydroxy-3-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.